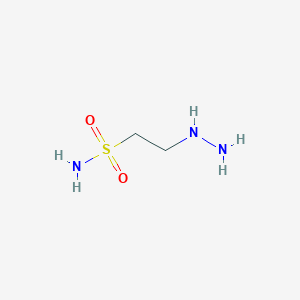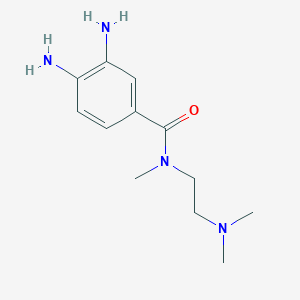
5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
Vue d'ensemble
Description
5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C8H4ClF3N2O . It has a molecular weight of 236.58 g/mol . The IUPAC name for this compound is 5-chloro-6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C8H4ClF3N2O/c1-3-6(9)5(8(10,11)12)4(2-13)7(15)14-3/h1H3,(H,14,15) . The Canonical SMILES for this compound is CC1=C(C(=C(C(=O)N1)C#N)C(F)(F)F)Cl .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 52.9 Ų . It has a heavy atom count of 15 . The exact mass and monoisotopic mass of this compound are both 235.9964249 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 0 . The complexity of this compound is 439 .Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Chemistry
- The compound has been utilized in the synthesis of various heterocyclic systems. For instance, 2-chloronicotinonitrile, a related compound, reacts with thioureas to produce pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems, indicating the potential for creating novel heterocycles with related structures (Coppola & Shapiro, 1981).
Synthesis of Anti-infective Agents
- The compound's derivatives have applications in synthesizing intermediates for novel anti-infective agents. A notable example is the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, indicating the compound's role in developing new pharmaceuticals (Mulder et al., 2013).
Antiprotozoal and Antimicrobial Activities
- Derivatives of the compound have shown significant antiprotozoal activity. For example, 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine synthesized from a similar nicotinonitrile compound exhibited high in vitro and in vivo activity against Trypanosoma and Plasmodium species (Ismail et al., 2003).
- Additionally, certain 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles synthesized from related compounds demonstrated potent in vitro antimicrobial activity against various Mycobacterium tuberculosis strains (Almeida da Silva et al., 2008).
Corrosion Inhibition
- The compound and its derivatives have been explored as corrosion inhibitors. In one study, a derivative demonstrated significant inhibition efficiency for carbon steel in an acidic solution, highlighting its potential in materials science and engineering applications (Fouda et al., 2019).
Environmental Applications
- Derivatives of the compound have been investigated for environmental applications, such as in the degradation of chlorothalonil, a widely used fungicide, by specific bacterial strains. This suggests potential uses in bioremediation and environmental cleanup (Shi et al., 2011).
Propriétés
IUPAC Name |
5-chloro-6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O/c1-3-6(9)5(8(10,11)12)4(2-13)7(15)14-3/h1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIAROODYAVYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=O)N1)C#N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137227 | |
| Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile | |
CAS RN |
1092352-68-5 | |
| Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















